molecular formula C9H13N3O B1624182 N-(3-Methoxy-benzyl)-guanidine CAS No. 46228-51-7

N-(3-Methoxy-benzyl)-guanidine

Cat. No.: B1624182
CAS No.: 46228-51-7
M. Wt: 179.22 g/mol
InChI Key: VTNFFQZOYSMLIY-UHFFFAOYSA-N
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Description

N-(3-Methoxy-benzyl)-guanidine is an organic compound that features a guanidine group attached to a 3-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methoxy-benzyl)-guanidine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with cyanamide under acidic conditions to form the corresponding guanidine derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-benzyl)-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-Methoxy-benzyl)-guanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Methoxy-benzyl)-guanidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Methoxy-benzyl)-guanidine can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-8-4-2-3-7(5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNFFQZOYSMLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428336
Record name N-(3-Methoxy-benzyl)-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46228-51-7
Record name N-(3-Methoxy-benzyl)-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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